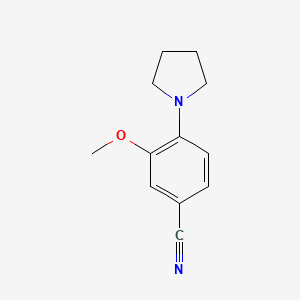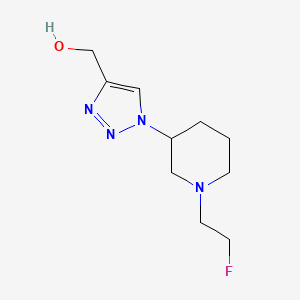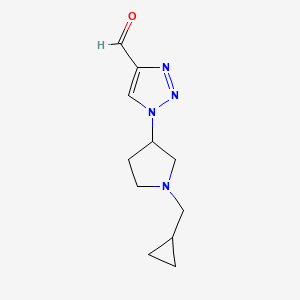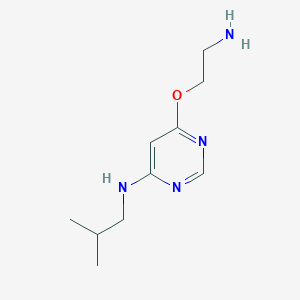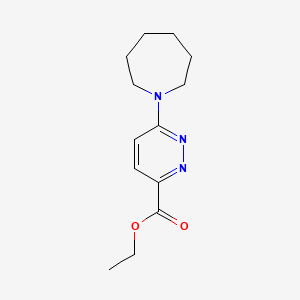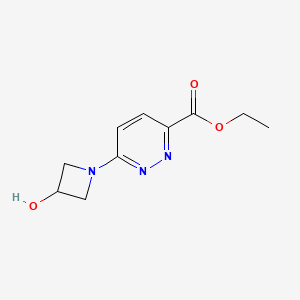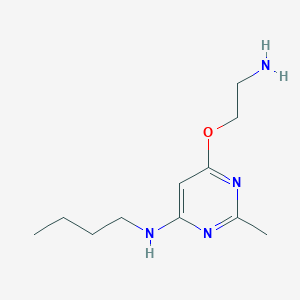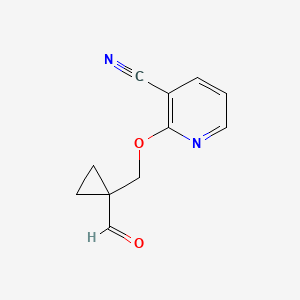
2-((1-Formylcyclopropyl)methoxy)nicotinonitrile
Descripción general
Descripción
“2-((1-Formylcyclopropyl)methoxy)nicotinonitrile” is a chemical compound with the molecular formula C11H10N2O2 . It is intended for research use only and not for human or veterinary use.
Molecular Structure Analysis
The molecular structure of “2-((1-Formylcyclopropyl)methoxy)nicotinonitrile” consists of a cyclopropyl group, a methoxy group, and a nicotinonitrile group . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.
Aplicaciones Científicas De Investigación
Luminescent Materials
A nicotinonitrile derivative, identified for its potential as a blue light-emitting material, was synthesized and characterized through spectroscopic, structural, and photophysical studies. This compound exhibited significant absorption and fluorescence properties, highlighting its potential in light-emitting applications (Ahipa et al., 2014).
Dye-Sensitized Solar Cells (DSSCs)
Research into the photovoltaic performances of a newly synthesized nicotinonitrile derivative as a co-sensitizer dye in DSSCs revealed an enhanced efficiency compared to conventional dyes. This study underscores the potential of nicotinonitrile derivatives in improving solar energy conversion efficiency (Hemavathi et al., 2019).
Synthesis of Nicotinamide and Nicotinic Acid Derivatives
A method involving Lewis acid-promoted nucleophilic displacement reactions with organo cuprates facilitated the synthesis of trisubstituted nicotinonitriles, leading to the generation of nicotinic acid and nicotinamide derivatives. This process illustrates the utility of nicotinonitrile derivatives in synthesizing biologically relevant compounds (Abdel-Aziz, 2007).
Corrosion Inhibition
A study on pyridine derivatives, including nicotinonitrile compounds, demonstrated their effectiveness as corrosion inhibitors for steel. This highlights the potential application of nicotinonitrile derivatives in protecting metal surfaces from corrosive environments (Ansari et al., 2015).
Antimicrobial Activity
Novel 1,3,4-thiadiazole derivatives of a methoxyphenoxy acetic acid, structurally related to nicotinonitriles, were synthesized and shown to possess significant antimicrobial activity against various microbial strains. This suggests the potential of nicotinonitrile derivatives in developing new antimicrobial agents (Noolvi et al., 2016).
Propiedades
IUPAC Name |
2-[(1-formylcyclopropyl)methoxy]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-6-9-2-1-5-13-10(9)15-8-11(7-14)3-4-11/h1-2,5,7H,3-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMPCNZCRWIIOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(COC2=C(C=CC=N2)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-Formylcyclopropyl)methoxy)nicotinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1492518.png)

